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Executive Summary
EOC317, also known as ACTB-1003, is a potent, orally bioavailable small molecule inhibitor

targeting multiple receptor tyrosine kinases implicated in cancer progression, including

Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2

(VEGFR2), and Tie-2. Developed by Bayer HealthCare and later by ACT Biotech and

Eddingpharm, EOC317 demonstrated promising preclinical activity through the simultaneous

inhibition of tumor cell proliferation, angiogenesis, and induction of apoptosis. Despite its strong

preclinical rationale, the clinical development of EOC317 was discontinued during Phase I trials

in 2018. This guide provides a comprehensive technical overview of the discovery and

development of EOC317, summarizing all available quantitative data, detailing experimental

methodologies, and visualizing key pathways and processes.

Introduction
The discovery of EOC317 was rooted in the therapeutic strategy of targeting multiple

oncogenic pathways simultaneously to overcome resistance and enhance anti-tumor efficacy.

By inhibiting key drivers of tumor growth (FGFR), blood supply (VEGFR), and vascular

remodeling (Tie-2), EOC317 was designed to offer a multi-pronged attack on solid tumors. This
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document serves as a technical resource, compiling the scientific data and methodologies

associated with the preclinical and early clinical evaluation of EOC317.

Mechanism of Action and Signaling Pathways
EOC317 exerts its anti-cancer effects by inhibiting the kinase activity of several key receptors

and downstream signaling molecules. The primary targets of EOC317 are FGFR1, VEGFR2,

and Tie-2. Inhibition of these receptors disrupts crucial signaling cascades involved in cell

proliferation, survival, and angiogenesis.

Furthermore, preclinical studies revealed that EOC317 also impacts downstream signaling

components, including Ribosomal S6 Kinase (RSK) and p70S6K, which are involved in protein

synthesis and cell growth. This broad-spectrum activity suggests a complex mechanism of

action contributing to its potent anti-tumor effects.

Signaling Pathway Diagram
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Figure 1: EOC317 multitargeted signaling pathway.
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Quantitative Data Summary
The following tables summarize the key quantitative data for EOC317 from preclinical studies.

Target Kinase IC50 (nM)

FGFR1 6[1]

VEGFR2 2[1]

Tie-2 4[1]

RSK 5

p70S6K 32

Table 1: In vitro kinase inhibitory activity of EOC317.

Experimental Protocols
This section provides an overview of the methodologies employed in the preclinical evaluation

of EOC317. Due to the proprietary nature of drug development, specific detailed protocols are

often not publicly disclosed. The following represents a synthesis of standard methodologies in

the field, supplemented with available information on EOC317.

In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of EOC317 against

target kinases.

General Protocol:

Enzymes and Substrates: Recombinant human FGFR1, VEGFR2, and Tie-2 kinases were

used. Specific peptide substrates for each kinase were utilized.

Assay Principle: Kinase activity was measured by quantifying the phosphorylation of the

substrate. This was typically performed using a radiometric assay with [γ-³³P]ATP or a non-

radioactive method such as a fluorescence-based assay (e.g., LanthaScreen™).

Procedure:
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Kinase, substrate, and varying concentrations of EOC317 were incubated in a kinase

reaction buffer.

The reaction was initiated by the addition of ATP.

After a defined incubation period, the reaction was stopped.

The amount of phosphorylated substrate was quantified.

IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assays
Objective: To assess the effect of EOC317 on the growth of cancer cell lines.

General Protocol:

Cell Lines: Human cancer cell lines with known genetic alterations, such as OPM-2 (multiple

myeloma, FGFR3 translocation) and HCT-116 (colorectal carcinoma), were used.[1][2]

Assay Principle: Cell viability was measured using a colorimetric assay such as the MTT or a

luminescence-based assay like CellTiter-Glo®.

Procedure:

Cells were seeded in 96-well plates and allowed to adhere overnight.

Cells were treated with a serial dilution of EOC317 for a specified period (e.g., 72 hours).

The viability reagent was added, and the signal was measured using a plate reader.

GI50 (concentration for 50% growth inhibition) values were determined from the dose-

response curves.

In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of EOC317 in a living organism.

General Protocol:
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Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.

Tumor Implantation: Human cancer cells (e.g., OPM-2 or HCT-116) were injected

subcutaneously into the flanks of the mice.[3][4]

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and

control groups. EOC317 was administered orally at specified doses and schedules.

Efficacy Endpoints: Tumor volume was measured regularly using calipers. Animal body

weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised

and weighed.

Pharmacodynamic Studies: Tumor tissues were collected to assess the inhibition of target

phosphorylation (e.g., p-FGFR, p-VEGFR2) and markers of apoptosis (e.g., cleaved

caspase-3) by immunohistochemistry or western blotting.

Experimental Workflow Diagram
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Figure 2: EOC317 discovery and development workflow.
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EOC317 entered a Phase I clinical trial (NCT03583125) to evaluate its safety, tolerability,

pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[5] The study

was an open-label, single-arm, dose-escalation trial.[5]

Key aspects of the Phase I trial design:

Patient Population: Patients with advanced solid tumors who had progressed on standard

therapies.[5]

Dose Escalation: The trial employed a dose-escalation design to determine the maximum

tolerated dose (MTD).[5]

Endpoints: Primary endpoints focused on safety and tolerability, while secondary endpoints

included pharmacokinetic parameters and preliminary anti-tumor activity.[5]

In July 2018, the development of EOC317 was discontinued. While the specific reasons for the

discontinuation have not been publicly detailed, potential factors could include an unfavorable

safety profile, lack of efficacy at the doses tested, or strategic decisions by the developing

companies.

Conclusion
EOC317 represented a rational and promising approach to cancer therapy by targeting multiple

key oncogenic pathways. Its potent preclinical activity underscored the potential of multi-

targeted kinase inhibitors. However, its journey was halted in early clinical development, a

common outcome in the challenging landscape of oncology drug discovery. The data and

methodologies presented in this guide provide a valuable case study for researchers and drug

developers, highlighting both the scientific rationale and the inherent risks in the development

of novel anti-cancer agents. Further analysis of the preclinical data and, if it becomes available,

the results of the Phase I trial could offer important lessons for the design of future multi-

targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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